molecular formula C9H14N2O3 B3140215 methyl 5-(1H-imidazol-1-yloxy)pentanoate CAS No. 477869-85-5

methyl 5-(1H-imidazol-1-yloxy)pentanoate

Cat. No. B3140215
CAS RN: 477869-85-5
M. Wt: 198.22 g/mol
InChI Key: SSSSIWYAPUKWFA-UHFFFAOYSA-N
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Description

“Methyl 5-(1H-imidazol-1-yloxy)pentanoate” is a chemical compound with the molecular formula C9H14N2O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Chemical Structure and Reactivity

Methyl 5-(1H-imidazol-1-yloxy)pentanoate, though not directly mentioned, can be related to the broader category of compounds containing imidazole groups which have been extensively studied for various scientific applications. For example, the synthesis and biological evaluation of novel 99mTc-labeled bisphosphonates, including derivatives with imidazole groups, have been developed for bone imaging. These derivatives show high skeletal uptake and rapid clearance from soft tissues, indicating potential as superior bone imaging agents (Qiu et al., 2011).

Role in Biotin Synthesis

The regioselective chlorination of the methyl group in ethyl 6-(6-methyl-4-imidazolin-2-on-4-yl)-6-oxohexanoate, a reaction relevant to the synthesis of compounds closely related to methyl 5-(1H-imidazol-1-yloxy)pentanoate, has been developed. This synthesis plays a crucial role in the production of biotin (vitamin H), highlighting the compound's importance in nutritional science and biochemistry (Zav’yalov et al., 2006).

Anticancer Activity and Toxicity of Derivatives

Methylglyoxal, a compound related to the functional groups in methyl 5-(1H-imidazol-1-yloxy)pentanoate, has been studied for its presence in food and organisms. It forms advanced glycation end-products that are associated with diabetes and neurodegenerative diseases' complications. Interestingly, low doses of methylglyoxal have shown degenerative changes in tissues but also exhibit anticancer activities, suggesting a dual role in health and disease (Nemet et al., 2006).

Supramolecular Chemistry Applications

Imidazole derivatives play a significant role in supramolecular chemistry. For example, cyclodextrin dimers synthesized with imidazole groups have been used as models for globin, forming complexes that bind dioxygen. These studies contribute to understanding how imidazole-containing compounds can mimic biological oxygen transport and storage mechanisms (Kano et al., 2012).

Future Directions

The future directions for research on “methyl 5-(1H-imidazol-1-yloxy)pentanoate” and similar compounds are likely to focus on further elucidating their biological activities and potential therapeutic applications. The development of new synthesis methods and the exploration of their chemical reactivity could also be areas of interest .

properties

IUPAC Name

methyl 5-imidazol-1-yloxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-13-9(12)4-2-3-7-14-11-6-5-10-8-11/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSSIWYAPUKWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCON1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(1H-imidazol-1-yloxy)pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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